molecular formula C18H18N2O4 B2413920 3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922000-29-1

3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2413920
CAS RN: 922000-29-1
M. Wt: 326.352
InChI Key: AYUQTQIMRXZQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzene ring which is substituted by an amide group . The structure also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and an amide group. The amide group would be further substituted with a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. Benzamides, for instance, can undergo hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, benzamides are typically solid at room temperature and have a high melting point .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and intended use. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promise as a therapeutic agent, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

3,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-7-3-12(10-16(15)24-2)18(22)19-13-5-6-14-11(9-13)4-8-17(21)20-14/h3,5-7,9-10H,4,8H2,1-2H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUQTQIMRXZQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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